molecular formula C15H23NOS B4123044 N-butyl-N-ethyl-2-(ethylthio)benzamide

N-butyl-N-ethyl-2-(ethylthio)benzamide

Cat. No.: B4123044
M. Wt: 265.4 g/mol
InChI Key: HVKGFUCLHKQJIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-N-ethyl-2-(ethylthio)benzamide is a synthetic benzamide derivative of interest in chemical and pharmaceutical research. This compound features a thioether group (ethylthio) at the 2-position of the benzamide ring, a modification known to influence the molecule's electronic properties and potential binding affinity in biological systems. Benzamide derivatives are frequently investigated as key intermediates in organic synthesis and for their potential biological activities. The specific structural features of this compound, including the N-butyl-N-ethyl substitution and the ethylthio side chain, make it a potentially valuable scaffold for use in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators. Research into similar benzamide compounds highlights their utility as intermediates in complex synthetic pathways, such as the Wittig rearrangement, for constructing bioactive natural products and other complex molecules (Source: ). As a standard practice, researchers should explore its physicochemical properties, including solubility and stability, to inform experimental design. This compound is provided for non-human, non-therapeutic research applications. This product is strictly for laboratory use and is not intended for personal, medical, or veterinary use.

Properties

IUPAC Name

N-butyl-N-ethyl-2-ethylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NOS/c1-4-7-12-16(5-2)15(17)13-10-8-9-11-14(13)18-6-3/h8-11H,4-7,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKGFUCLHKQJIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)C(=O)C1=CC=CC=C1SCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Structural Features and Substituent Effects

  • N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): This compound features an N,O-bidentate directing group, enabling metal-catalyzed C–H bond functionalization.
  • PCAF HAT Inhibitors (): Benzamides with 2-acylamino substituents (e.g., hexanoylamino, tetradecanoylamino) showed inhibitory activity (61–79%) against PCAF histone acetyltransferase. While acyl chains of varying lengths had minimal impact, the ethylthio group in the target compound could modulate binding through hydrophobic or electronic interactions distinct from acyl groups .
  • N-([4-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide ():
    The ethylthio group in this analog contributed to interactions with human carbonic anhydrase II (hCA II), suggesting that similar groups in N-butyl-N-ethyl-2-(ethylthio)benzamide may enhance enzyme inhibition or selectivity .

Data Table: Key Comparisons of Benzamide Derivatives

Compound Name Structural Features Biological Activity/Application Synthesis Highlights Toxicity Considerations
This compound Ethylthio, N-butyl, N-ethyl Potential enzyme inhibition/modulation Likely requires thiolation steps Unknown; alkylthio may affect metabolism
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide N,O-bidentate directing group Metal-catalyzed C–H functionalization X-ray-confirmed structure Not reported
2-Hexanoylamino-1-(3-carboxyphenyl)benzamide 2-Acylamino, carboxyphenyl PCAF HAT inhibition (71%) Conventional organic synthesis Low activity in some analogs
N-([4-(5-(ethylthio)oxadiazol-2-yl)phenyl]sulfonyl)benzamide Ethylthio-oxadiazole hCA II inhibition (in silico) Multi-step sulfonylation Undetermined

Q & A

Q. What methodologies are recommended for synthesizing N-butyl-N-ethyl-2-(ethylthio)benzamide with high yield and purity?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and amide bond formation. Key steps include:

  • Introducing the ethylthio group via thiol-alkylation using ethyl mercaptan and a halogenated precursor under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).
  • Coupling the thioether intermediate with N-butyl-N-ethylamine using coupling agents like EDC/HOBt in dichloromethane.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures. Reaction monitoring by TLC and HPLC-MS ensures intermediate purity .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy (¹H, ¹³C, and DEPT-135) to confirm substituent positions and stereochemistry.
  • High-resolution mass spectrometry (HRMS) for molecular formula validation.
  • FT-IR to identify amide C=O stretching (~1650 cm⁻¹) and thioether C-S bonds (~650 cm⁻¹).
  • X-ray crystallography (if crystalline) for absolute configuration determination, as seen in related benzamide derivatives .

Q. How can researchers optimize reaction conditions to mitigate byproduct formation?

  • Use anhydrous solvents (e.g., DMF, THF) and inert atmospheres to prevent hydrolysis.
  • Control temperature rigorously (e.g., 0–5°C during sensitive steps like acylation).
  • Employ scavengers like molecular sieves to trap water or acidic byproducts .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of this compound?

  • The ethylthio group enhances lipophilicity, improving membrane permeability, while the N-butyl-N-ethyl moiety modulates steric effects for target selectivity.
  • In related benzamides, alkyl chain length (e.g., butyl vs. ethyl) correlates with potency in enzyme inhibition assays. For example, N-butyl derivatives show higher toxicity than N-phenyl analogs in insecticidal studies .

Q. How can computational modeling guide the design of derivatives with improved efficacy?

  • Perform molecular docking (e.g., AutoDock Vina) to predict binding to targets like acetylcholinesterase or β-secretase.
  • Use QSAR models to link electronic parameters (HOMO/LUMO energies) with bioactivity.
  • Validate predictions with in vitro assays, as demonstrated for benzamide-based enzyme inhibitors .

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

  • Standardize assay protocols (e.g., consistent cell lines, incubation times).
  • Re-evaluate compound purity via HPLC and control for batch-to-batch variability.
  • Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Q. How does the ethylthio group influence metabolic stability compared to methyl or phenyl analogs?

  • In vitro microsomal assays (human/rat liver microsomes) show ethylthio derivatives exhibit slower oxidation than methyl groups due to steric hindrance.
  • LC-MS/MS metabolite profiling identifies thioether sulfoxidation as a primary metabolic pathway, informing prodrug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-butyl-N-ethyl-2-(ethylthio)benzamide
Reactant of Route 2
Reactant of Route 2
N-butyl-N-ethyl-2-(ethylthio)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.